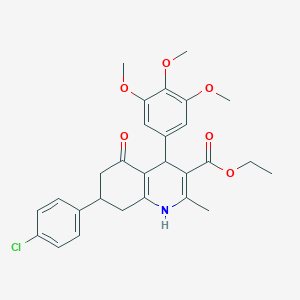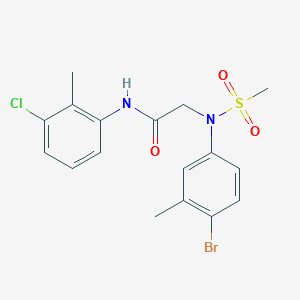![molecular formula C21H28N2O3S B5109917 N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5109917.png)
N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BESG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BESG belongs to the class of glycine receptor antagonists and has been studied for its effects on the central nervous system.
作用机制
BESG acts as an antagonist for glycine receptors, which are inhibitory receptors in the central nervous system. By binding to these receptors, BESG can reduce the inhibitory effects of glycine, leading to increased neuronal activity. This mechanism of action has been shown to be effective in reducing chronic pain and other neurological disorders.
Biochemical and Physiological Effects
BESG has been shown to have various biochemical and physiological effects. Studies have suggested that BESG can reduce the release of pro-inflammatory cytokines, which are responsible for inflammation and pain. BESG has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood and behavior.
实验室实验的优点和局限性
BESG has several advantages for lab experiments. It is a highly potent compound, which means that small amounts can be used for experiments. BESG is also relatively easy to synthesize and purify. However, BESG has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. BESG can also have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on BESG. One area of interest is the potential use of BESG in the treatment of neuropathic pain. Researchers are also exploring the use of BESG in the treatment of certain types of anxiety disorders. Another area of interest is the development of more potent and selective glycine receptor antagonists that can be used for therapeutic purposes.
Conclusion
In conclusion, BESG is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BESG acts as an antagonist for glycine receptors and has been studied for its effects on chronic pain, epilepsy, and anxiety disorders. While BESG has several advantages for lab experiments, it also has some limitations. There are several future directions for research on BESG, including the development of more potent and selective glycine receptor antagonists.
合成方法
BESG can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis involves the use of 4-methylbenzenesulfonyl chloride, 4-ethylbenzylamine, and butylamine, among others. The reaction yields BESG as a white crystalline powder, which can be purified using various techniques.
科学研究应用
BESG has been extensively studied for its potential therapeutic applications in various neurological disorders. Researchers have shown that BESG can act as an antagonist for glycine receptors, which are essential for the regulation of inhibitory neurotransmission in the central nervous system. Studies have suggested that BESG can be used to treat chronic pain, epilepsy, and certain types of anxiety disorders.
属性
IUPAC Name |
N-butyl-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-6-15-22-21(24)16-23(19-11-9-18(5-2)10-12-19)27(25,26)20-13-7-17(3)8-14-20/h7-14H,4-6,15-16H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUCJADZCUNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(C1=CC=C(C=C1)CC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)
![3-chloro-4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5109895.png)

![10-(cyclopropylcarbonyl)-11-(4-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5109904.png)

![4-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5109920.png)


![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)